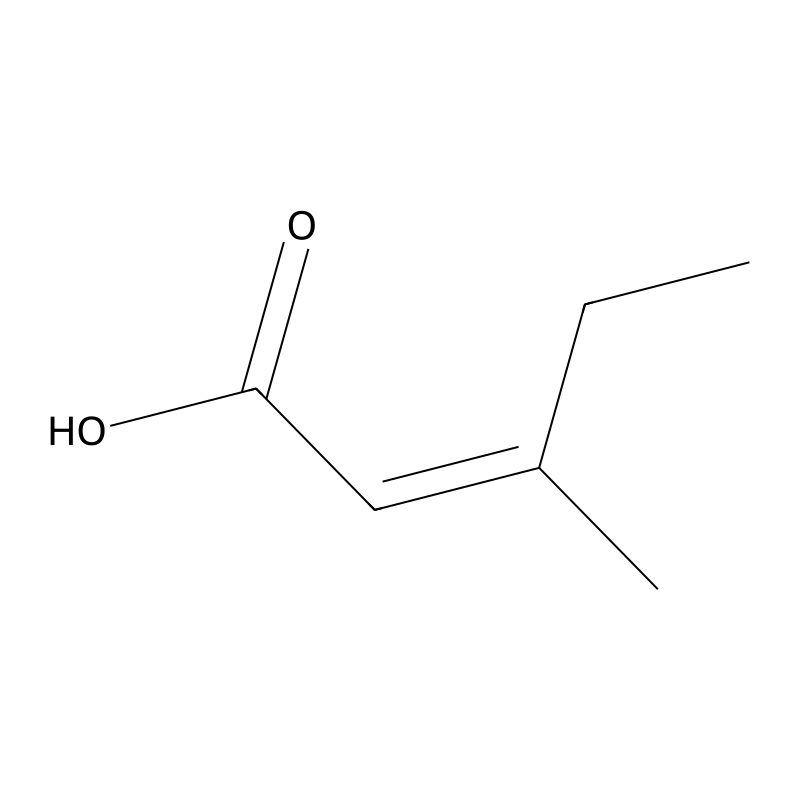

(Z)-3-methylpent-2-enoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

As a Reference Standard

(Z)-3-methylpent-2-enoic acid serves as a reference standard in analytical chemistry, particularly in mass spectrometry (MS) and gas chromatography (GC) [, ]. These techniques are used to identify and quantify unknown compounds in various samples, and reference standards with known properties are crucial for accurate analysis.

(Z)-3-methylpent-2-enoic acid, also known by its Chemical Abstracts Service (CAS) number 3675-21-6, is an organic compound with the molecular formula C₆H₁₀O₂. This compound features a double bond between the second and third carbon atoms in its chain, along with a methyl group at the third position. The structural formula can be represented as follows:

textCH3 |CH3-C=CH-COOH

This compound is characterized by its unsaturated nature and is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH). Its physical properties include a boiling point of approximately 207.6 °C and a density of 0.987 g/cm³ .

- Esterification: This reaction occurs when (Z)-3-methylpent-2-enoic acid reacts with alcohols in the presence of an acid catalyst to form esters.

- Hydrogenation: The double bond in (Z)-3-methylpent-2-enoic acid can be hydrogenated to yield saturated fatty acids.

- Addition Reactions: The double bond can also undergo electrophilic addition reactions, where reagents such as bromine or hydrogen halides add across the double bond.

These reactions make (Z)-3-methylpent-2-enoic acid a versatile intermediate in organic synthesis.

(Z)-3-methylpent-2-enoic acid can be synthesized through several methods:

- Alkylation Reactions: Starting from simpler alkenes or alkynes, alkylation can introduce the necessary methyl group and double bond.

- Isomerization: Isomerization of related compounds such as (E)-3-methylpent-2-enoic acid can yield (Z)-3-methylpent-2-enoic acid under specific conditions.

- Synthetic Routes Using Catalysts: Various catalytic processes can facilitate the formation of this compound from more complex organic substrates .

(Z)-3-methylpent-2-enoic acid finds applications primarily in:

- Organic Synthesis: It serves as an intermediate for synthesizing various chemicals, including pharmaceuticals and agrochemicals.

- Flavoring Agents: Due to its unique structure, it may be utilized in the food industry for flavor enhancement.

Several compounds share structural similarities with (Z)-3-methylpent-2-enoic acid. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Methylpent-2-enoic acid | 16957-70-3 | 1.00 |

| 2-Methyl-3-phenylenoic acid | 1199-77-5 | 0.84 |

| 4-Methylhexanoic acid | 623-43-8 | 0.81 |

| 6-Methylheptanoic acid | 6370-59-6 | 0.90 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The uniqueness of (Z)-3-methylpent-2-enoic acid lies in its specific configuration and functional properties that distinguish it from other similar compounds.